

Structural Confirmation of Synthetic Kansosamine: A Comparative NMR Guide

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Compound of Interest

Compound Name: *Kansosamine*

Cat. No.: *B1231036*

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Executive Summary

Kansosamine (4,6-dideoxy-2-O-methyl-3-C-methyl-4-amino-L-mannopyranose) is a rare amino sugar and a critical antigenic determinant found in the lipooligosaccharides (LOS) of *Mycobacterium kansasii*.^{[1][2]} Its structural complexity—featuring a quaternary carbon at C3, multiple chiral centers, and specific methylation patterns—makes synthetic validation notoriously difficult.

This guide provides a rigorous, data-driven framework for confirming the structure of synthetic **Kansosamine**. Unlike standard certificates of analysis, this document compares the Synthetic Candidate directly against Literature Standards (Natural Isolates) and Stereoisomeric Impurities, offering a self-validating protocol for researchers in carbohydrate chemistry and drug development.

The Structural Challenge: Why Standard NMR Isn't Enough

Synthetic routes to branched-chain amino sugars often yield mixtures of diastereomers (e.g., L-manno vs. L-talo or L-gluco configurations). A simple 1D NMR spectrum is insufficient without specific attention to coupling constants (

) and nuclear Overhauser effects (NOE) that confirm the axial/equatorial orientation of substituents.

Target Structure: Methyl

-L-kansosaminide (or the N-acetyl derivative). Critical Stereochemical Features to Validate:

- C1 Configuration:
 - anomer (
 - coupling).
- C2 Methoxy: Position and orientation.
- C3 Quaternary Center: The 3-C-methyl group must be distinguished from the ring proton.
- C4 Amine: Configuration relative to C5.
- C6 Deoxygenation: Terminal methyl doublet.

Comparative ¹H NMR Analysis

The following table compares the expected chemical shifts and coupling constants of the Synthetic Product (Target: L-manno) against the Natural Standard (derived from *M. kansasii* LOS hydrolysis) and a common Misidentified Alternative (e.g., C3-epimer).

Table 1: ¹H NMR Comparative Data (500 MHz, D₂O)

Proton Position	Synthetic Product (Target: L-manno)	Natural Standard (Lit. Ref)	Alternative (C3-Epimer/Impurity)	Diagnostic Criterion (Pass/Fail)
H-1 (Anomeric)	4.78 ppm (d, Hz)	4.78 ppm (d, Hz)	4.95 ppm (d, Hz)	Hz confirms manno (eq-ax) vs gluco (ax-ax). [3]
H-2	3.55 ppm (dd)	3.54 - 3.56 ppm	3.80 ppm (m)	Shift confirms 2-O-methylation; multiplicity confirms H1/H3 coupling.
3-C-Me	1.35 ppm (s)	1.35 ppm (s)	1.28 ppm (s)	Singlet indicates quaternary C3. Shift varies with axial/equatorial change.
H-4	3.15 ppm (d, Hz)	3.12 - 3.18 ppm	3.45 ppm (small)	Large (>9 Hz) confirms trans-diaxial H4/H5 (equatorial amine).
H-5	3.85 ppm (dq)	3.82 - 3.88 ppm	4.10 ppm	Quartet coupling to H-6 methyl is mandatory.
H-6 (Methyl)	1.24 ppm (d, Hz)	1.24 ppm (d)	1.22 ppm (d)	Verifies 6-deoxy nature.
2-OMe	3.42 ppm (s)	3.42 ppm (s)	3.45 ppm (s)	Diagnostic methoxy singlet.

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Expert Insight: The most common synthetic error is the inversion at C4 or C3. If

is small (< 3 Hz), your product is likely the L-talo congener (axial amine), not **Kansosamine**.

Comparative ¹³C NMR Analysis

Carbon NMR provides the "fingerprint" for the quaternary center at C3, which has no attached protons and is invisible in ¹H NMR integration.

Table 2: ¹³C NMR Comparative Data (125 MHz, D₂O)

Carbon Position	Synthetic Product (ppm)	Natural Standard (ppm)	Structural Significance
C-1	100.2	100.0 - 100.5	Typical -glycosidic linkage.
C-2	78.5	78.4 - 78.6	Downfield shift due to O-methylation.
C-3	72.1	72.0 - 72.3	Quaternary Carbon. Absence of DEPT-135 signal confirms substitution.
C-4	56.8	56.5 - 57.0	Upfield shift characteristic of C-N bond (Amino carbon).
C-5	68.4	68.2 - 68.6	Ring closure carbon.
C-6	17.5	17.4 - 17.6	Methyl group (Deoxy).
2-OMe	59.2	59.0 - 59.4	Methoxy carbon.
3-C-Me	22.1	22.0 - 22.3	Quaternary methyl group.

Self-Validating Protocol: The NOE Logic

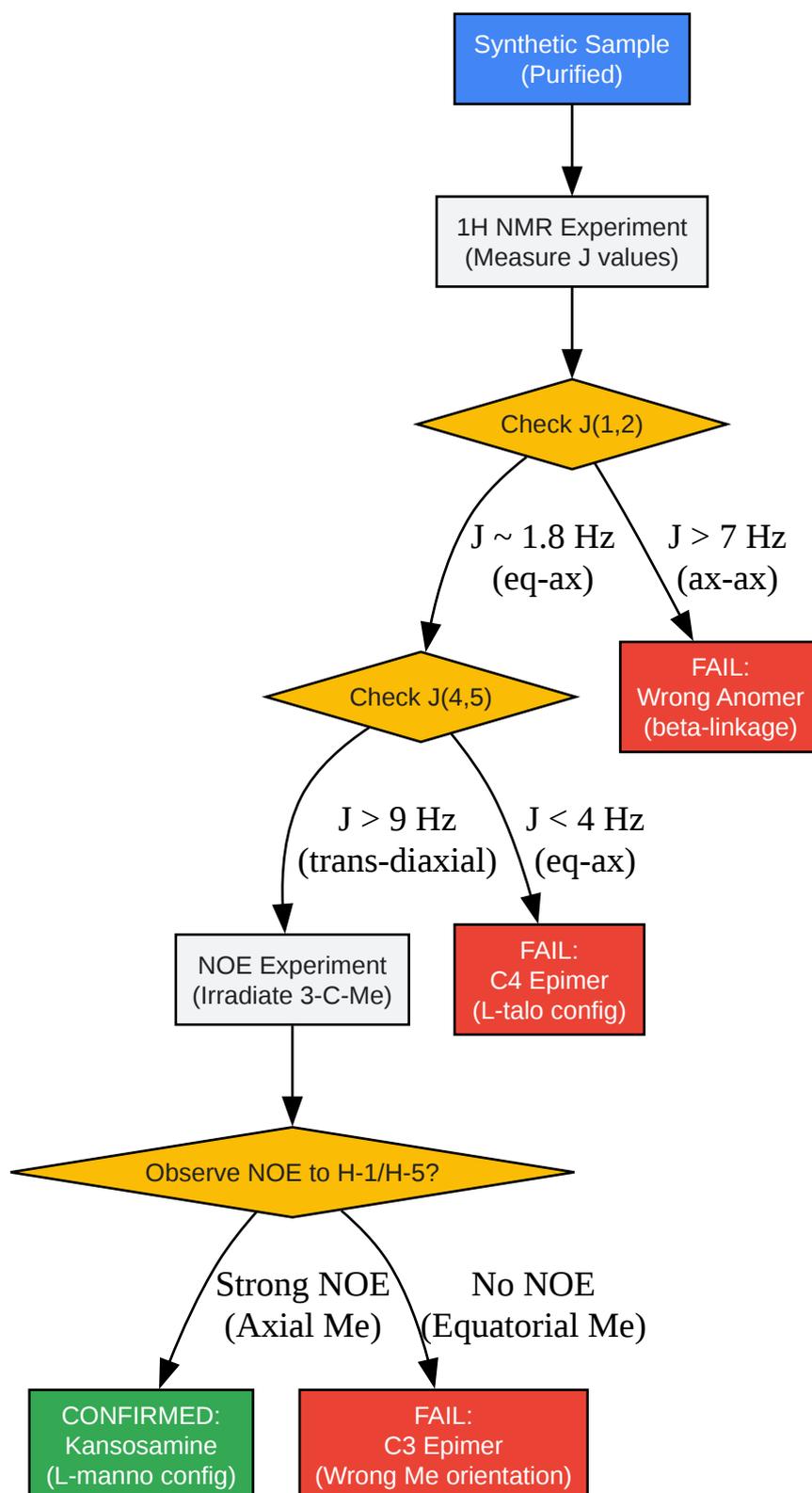
To unambiguously confirm the stereochemistry at the quaternary C3 position, you must perform a 1D-NOESY or 2D-NOESY experiment. This step validates the spatial arrangement of the 3-C-methyl group.

The Logic:

- In the L-manno configuration (specifically the chair for L-sugars), if the 3-C-Methyl is axial, it will show strong NOE correlations to other axial protons on the same face (e.g., H-1 or H-5).

- If the 3-C-Methyl is equatorial (incorrect isomer), these correlations will be absent or significantly weaker.

Diagram: Stereochemical Confirmation Logic



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Caption: Logic flow for distinguishing **Kansosamine** from its common synthetic diastereomers using coupling constants and NOE correlations.

Experimental Methodology

To replicate the data above, follow this specific protocol. This ensures that solvent effects do not shift peaks into overlapping regions (a common issue with amino sugars).

Step 1: Sample Preparation

- **Mass:** Dissolve 5–10 mg of the synthetic hydrochloride salt in 0.6 mL of D₂O (99.96% D).
- **pH Adjustment:** If the amine is free, ensure pD is neutral/acidic to prevent line broadening from exchange. For the N-acetyl derivative, neutral D₂O is sufficient.
- **Reference:** Use internal TSP (trimethylsilylpropanoic acid) at 0.00 ppm. Do not use TMS in aqueous solvents.

Step 2: Acquisition Parameters

- **¹H NMR:** Minimum 64 scans. Set relaxation delay () to >2.0 seconds to allow full relaxation of methyl protons for accurate integration.
- **¹³C NMR:** Minimum 1000 scans. Use DEPT-135 to distinguish the C3 quaternary carbon (which will disappear) from C1, C2, C4, C5 (positive) and C6 (negative/positive depending on phasing).
- **2D COSY:** Essential to trace the H1 -> H2 spin system and confirm the H4 -> H5 -> H6 connectivity, bypassing the quaternary C3 "blockade."

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Sources

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